molecular formula C10H13BrO3 B1279337 5-(Bromomethyl)-1,2,3-trimethoxybenzene CAS No. 21852-50-6

5-(Bromomethyl)-1,2,3-trimethoxybenzene

Cat. No.: B1279337
CAS No.: 21852-50-6
M. Wt: 261.11 g/mol
InChI Key: QEGDRYOJTONTLO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,2,3-trimethoxybenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1,2,3-trimethoxybenzene typically involves the bromination of 1,2,3-trimethoxybenzene. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or hydrobromic acid in the presence of a catalyst can also be employed to achieve high yields and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of azides, amines, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Bromomethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.

    Material Science: It is utilized in the preparation of functional materials, such as polymers and resins, due to its reactive bromomethyl group.

    Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1,2,3-trimethoxybenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce different functional groups into the benzene ring. The methoxy groups on the benzene ring can also participate in electron-donating interactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    Benzyl Bromide: Similar to 5-(Bromomethyl)-1,2,3-trimethoxybenzene but lacks the methoxy groups, making it less electron-rich and less reactive towards nucleophiles.

    1,2,3-Trimethoxybenzene: Lacks the bromomethyl group, making it less versatile in synthetic applications.

    5-(Chloromethyl)-1,2,3-trimethoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.

Uniqueness: this compound is unique due to the presence of both the bromomethyl group and the three methoxy groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. The electron-donating methoxy groups enhance the reactivity of the bromomethyl group, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

5-(bromomethyl)-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGDRYOJTONTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438636
Record name 5-(Bromomethyl)-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21852-50-6
Record name 3,4,5-Trimethoxybenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21852-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 5-(bromomethyl)-1,2,3-trimethoxy
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Synthesis routes and methods I

Procedure details

To a solution of 3,4,5-trimethoxybenzyl alcohol (20.2 g, 0.108 mol) in 300 ml of dry tetrahydrofuran was added 4.12 ml (0.052 mol) of pyridine, and cooled to 0° C. A solution of phosphorous tribromide (4.8 ml, 0.051 mol) in 20 ml of dry tetrahydrofuran was added dropwise to the above solution at 0 ° C. The mixture was stirred for 1 hr. Tetrahydrofuran was concentrated. The residue was then diluted with 200 ml of 10% hydrochloric acid, and then extracted with 200 ml of ethyl acetate. The extract was dried over magnesium sulfate, filtered, concentrated, and dried in vacuum overnight. 3,4,5-Trimethoxybenzyl bromide (27 g, 100% yield) was obtained as a white solid, which can be used without further purification.
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Synthesis routes and methods II

Procedure details

Dissolving 3,4,5-trimethoxyl benzyl alcohol (14.05 g, 70.89 mmol) in dichlormethane (100 ml) in a three-necked bottle (250 ml); dissolving phosphorus tribromide (6.73 ml, 70.89 mmol) in dichlormethane (25 ml) for it to react at room temperature for 50 minutes, cooling in refrigeratory, slowly adding deionized water (18 ml, 1.0 mol) dropwise to quench, washing with deionized water (100 ml) twice, drying with anhydrous magnesium sulfate, filtering, washing the filter residue with dichlormethane (20 ml), conflating the filtrate, concentrating in rotarory evaporater, and vacuum drying to get 3,4,5-trimethoxyl benzyl bromine (16.05 g of faint yellow solid), yield: 84.44%.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

4-Benzyloxy-3,5-dimethoxybenzaldehyde (13j) was prepared by the reaction of syringaldehyde with benzyl chloride in the presence of K2CO3 in boiling acetone. Similarly, reaction of t-butyldimethylsilyl chloride with syringaldehyde in DMF in the presence of N,N-diisopropylethylamine gave 4-(t-butyldimethylsilyl)-oxy-3,5-dimethoxybenzaldehyde (13k) (Scheme VII). Wittig reaction of phosphonium bromides 14a-b with benzaldehydes 13a-k in THF in the presence of sodium hydride followed by preparative thin-layer chromatographic separation of the crude products afforded the cis stilbenes 15a-k and trans stilbenex 16a-k (Scheme VIII). Reaction of compounds 15k and 16k with tetra-n-butylammonium fluoride and in situ acetylation of the phenols with acetic anhydride gave the acetoxy compounds 15l and 16l (Scheme IX). The cis and trans geometries of the stilbenes were assigned by the characteristic 1H NMR coupling constants of the olefinic protons. Catalytic hydrogenation of stilbenes 15 and 16 at about 40 psi in the presence of 10% palladium on charcoal gave the dihydrostilbenes 17a-e (Scheme XIII). The amino ethers 17f-g were prepared by the reaction of 1-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethane (18) with dialkylaminoethyl chlorides 19a-b in refluxing acetone in the presence of K2CO 3 (Scheme X). Compounds 17h and 17i were prepared by the alkylation of 3,4,5-trimethoxyphenyl-acetonitrile (20a) and 4-methoxyphenylacetonitrile (20b) with 4-methoxybenzyl bromide (21a) and 3,4,5-trimethoxybenzyl bromide (21b), respectively, using LDA as the base (Scheme XI). Similarly, alkylation of methyl 4-methoxyphenylacetate (20b) with 3,4,5-trimethoxybenzyl bromide 21b gave product 17j.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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